molecular formula C27H44O8 B000103 Turkesterone CAS No. 41451-87-0

Turkesterone

Cat. No. B000103
CAS RN: 41451-87-0
M. Wt: 496.6 g/mol
InChI Key: WSBAGDDNVWTLOM-XHZKDPLLSA-N
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Description

Turkesterone is a phytoecdysteroid possessing significant biological activity, related to the insect steroid hormone 20-hydroxyecdysone. Its molecular structure is characterized by an 11α-hydroxyl group, making it an analogue of these steroid hormones and suggesting its potential interaction with ecdysteroid receptors (Dinan et al., 2003).

Synthesis Analysis

Turkesterone's synthesis involves regioselective processes to produce 11α-acyl derivatives. These derivatives have been synthesized to explore their biological activity, particularly their interaction with the ecdysteroid receptor. The synthesis process includes utilizing NMR and mass spectrometry for structural determination and HPLC for purity verification (Dinan et al., 2003).

Molecular Structure Analysis

The molecular structure of Turkesterone and its derivatives is complex, featuring a steroid nucleus with an 11α-hydroxyl group. The regioselective synthesis of 11α-acyl derivatives has helped in understanding the spatial arrangement and potential for receptor binding, crucial for its biological activity. The structural analysis is based on comprehensive spectroscopic methods, including NMR and mass spectrometry (Dinan et al., 2003).

Chemical Reactions and Properties

Turkesterone's chemical properties, particularly its reactions and interactions with the ecdysteroid receptor, are influenced by its molecular structure. The synthesis of 11α-acyl derivatives indicates a significant retention of biological activity, which varies with the chain length of the acyl group. This variability suggests specific chemical interactions at play within the receptor's ligand-binding domain (Dinan et al., 2003).

Physical Properties Analysis

The physical properties of Turkesterone, such as solubility, melting point, and crystalline structure, are essential for its extraction and purification from plant sources. While detailed information on these physical properties is scarce, high-performance liquid chromatography (HPLC) methods have been developed for its identification and quantification in dietary supplements, indicating its stability and solubility characteristics suitable for such analysis (Todorova et al., 2023).

Scientific Research Applications

  • Synthesis and Biological Activities of Turkesterone Derivatives : Turkesterone, a phytoecdysteroid, is an analogue of the insect steroid hormone 20-hydroxyecdysone. Research on its 11α-acyl derivatives revealed significant biological activity. This study has implications for understanding the interaction of ecdysteroids with the ecdysteroid receptor and potential applications in affinity-labeled and fluorescently-tagged ecdysteroids (Dinan et al., 2003).

  • Minor Ecdysteroids from Ajuga turkestanica : Ajuga turkestanica, known for its high ecdysteroid content including turkesterone, exhibits efficient anabolic activity. This research isolated and identified minor ecdysteroids, including turkesterone, from the plant, expanding the understanding of its phytochemical profile (Guibout et al., 2015).

  • Isolation of Turkesterone and Its Anabolic Activity : The technological isolation of turkesterone from Ajuga turkestanica was described, along with a method for its quantitative determination. The research also investigated its biological activity (Mamatkhanov et al., 1998).

  • Ecdysteroids in Ajuga turkestanica Culture : This study explored the possibility of obtaining ecdysteroids, including turkesterone, through a culture of tissues and cells from Ajuga turkestanica. The yield of ecdysteroids was comparable to amounts found in the whole plant, highlighting a potential method for producing these compounds (Lev et al., 2004).

  • Immunomodulating and Antistress Activity : Phytoecdysteroids like turkesterone showed increased adaptation capacity in mice under stress conditions. These compounds helped prevent various physiological changes associated with stress, indicating potential immunomodulating and antistress applications (Shakhmurova et al., 2010).

Future Directions

Turkesterone has burst into the fitness world with the hype that it’s a natural supplement that’s more effective than anabolic steroids but without all the adverse side effects . There have been multiple studies around turkesterone and the possible uses, but these were done in-vitro or in mice . More human-based studies are required to fully understand its potential benefits and mechanisms of action in human subjects .

properties

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAGDDNVWTLOM-XHZKDPLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Turkesterone

CAS RN

41451-87-0
Record name Turkesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turkesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TURKESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
AU Mamatkhanov, MR Yakubova, VN Syrov - Chemistry of natural …, 1998 - Springer
… We have investigated the isolation of turkesterone from the epigeal part of A. turkestanica gathered in the Surkhandar"inskaya Oblast, Uzbekistan, and have determined its biological …
Number of citations: 20 link.springer.com
L Dinan, P Bourne, P Whiting, A Tsitsekli… - Journal of Insect …, 2003 - academic.oup.com
Turkesterone is a phytoecdysteroid possessing an 11α-hydroxyl group. It is an analogue of the insect steroid hormone 20-hydroxyecdysone. Previous ecdysteroid QSAR and molecular …
Number of citations: 17 academic.oup.com
DN Olennikov, NI Kashchenko - Chemistry of Natural Compounds, 2019 - Springer
… Cross peaks in the HMBC spectrum between resonances of turkesterone H-2 and cinnamic-… moiety was bonded to turkesterone C-2. The results established that 8 was turkesterone-2-O-…
Number of citations: 17 link.springer.com
GA Shakhmurova, VN Syrov… - Pharmaceutical Chemistry …, 2010 - Springer
The phytoecdysteroids ecdysterone and turkesterone isolated from Rhaponticum integrifolium and Ajuga turkestanica herbs, respectively, increase the adaptation capacity of mice …
Number of citations: 13 link.springer.com
V Todorova, K Ivanov, D Karcheva-Bahchevanska… - Processes, 2023 - mdpi.com
… Ecdysterone and turkesterone are the dominant … control of ecdysterone- and turkesterone-containing products using … and 11.43 μg/mL for turkesterone. This method could be …
Number of citations: 3 www.mdpi.com
L Guibout, N Mamadalieva, C Balducci… - Phytochemical …, 2015 - Wiley Online Library
… identical with turkesterone, which result in typical signal characteristics as described for turkesterone (… Thus the modifications concern only their side-chain with respect to turkesterone. …
K Sláma, NK Abubakirov, MB Gorovits… - Insect biochemistry and …, 1993 - Elsevier
… similar to that described here for turkesterone. The elementary structural patterns characteristic for … compound used in our study is turkesterone. Although its chemical structure has been …
Number of citations: 44 www.sciencedirect.com
VN Syrov, AG Kurmukov… - Voprosy meditsinskoi …, 1978 - europepmc.org
Protein biosynthesis was stimulated in liver tissue in vivo and in vitro after administration into mice of either phytoecdizone of turkesterone (0.5 mg/100 g) or of anabolic steroid …
Number of citations: 20 europepmc.org
NZ Mamadalieva, MZ El-Readi, E Ovidi… - …, 2013 - researchgate.net
… The main major phytoecdysteroids are 20-hydroxyecdysone (1) and turkesterone (2). The chemical analysis of the present study confirms already reported (Abdukadyrov et al., 2005; …
Number of citations: 58 www.researchgate.net
M Báthori, Z Pongrácz - Current medicinal chemistry, 2005 - ingentaconnect.com
… Administration of both 20-hydroxyecdysone and turkesterone consequences … turkesterone shows stronger effect than of 20hydroxyecdysone, as the chemical structure of turkesterone …
Number of citations: 189 www.ingentaconnect.com

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